Cas no 98603-84-0 (Sialyl-Lewis X)

Sialyl-Lewis X (sLeX) is a tetrasaccharide carbohydrate structure that plays a critical role in cell-cell recognition and inflammatory processes. It serves as a ligand for selectins, facilitating leukocyte rolling and adhesion to endothelial cells. This glycan is widely studied for its involvement in immune responses, cancer metastasis, and infectious disease mechanisms. As a research tool, high-purity Sialyl-Lewis X is valuable for investigating cell signaling pathways, glycan-protein interactions, and therapeutic targeting. Its well-defined structure and biological relevance make it essential for glycobiology studies, immunology research, and the development of anti-inflammatory or anti-metastatic agents. Available in synthetic or natural forms, it ensures reproducibility in experimental applications.
Sialyl-Lewis X structure
Sialyl-Lewis X structure
Product name:Sialyl-Lewis X
CAS No:98603-84-0
MF:C31H52N2O23
Molecular Weight:820.744180000001
CID:804350
PubChem ID:24899495

Sialyl-Lewis X 化学的及び物理的性質

名前と識別子

    • Sialyl Lewisx (S Lex)
    • 3'-Sialyl-Lewis-X tetrasaccharide
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • Pictilisib (GDC-0941)
    • SIALYL LEWIS X
    • Sialyl Lewis x, Sodium Salt
    • Sialyl LewisX (SLeX) tetraose - 5 mg
    • 3)]-2-(acetylamino)-2-deoxy-
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 3'-SIALYL LEWIS
    • 3'-SIALYL-LEWISX
    • Lewis Sugars
    • S LEX
    • Sialyl Lex tri
    • SLEX,SODIUM SALT
    • SSEA 1
    • α-NeuNAc-(2→3)-β-D-Gal-(1→4)(α-L-Fuc-[1→3])-D-GlcNAc
    • 3′-SLeX
    • sLeX
    • Sialyl-Lewis X
    • D-glucose, O-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-2-nonulopyranonosyl-(2>3)-O-beta-D-galactopyranosyl-(1>4)-O-[6-deoxy-alpha-L-galactopyranosyl-(1>3)]-2-(acetylamino)-2-deoxy-
    • DTXSID60913167
    • SCHEMBL346849
    • Sialyl lewis-x
    • a-NeuNAc-(2>3)-b-D-Gal-(1>4)(a-L-Fuc-[1>3])-D-GlcNAc
    • D-GLUCOSE, O-(N-ACETYL-.ALPHA.-NEURAMINOSYL)-(2->3)-O-.BETA.-D-GALACTOPYRANOSYL-(1->4)-O-(6-DEOXY-.ALPHA.-L-GALACTOPYRANOSYL-(1->3))-2-(ACETYLAMINO)-2-DEOXY-
    • (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • CS-0031944
    • (2S,4S,5R,6R)-5-acetamido-2-{[(2S,3R,4S,5S,6R)-2-{[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-{[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}hexan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • Q3959958
    • 3'-SLeX
    • AKOS040754898
    • D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-O-(6-deoxy-alpha-L-galactopyranosyl-(1->3))-2-(acetylamino)-2-deoxy-
    • sialyl LewisX
    • BDBM50450369
    • W-204175
    • 0PS35WG8U3
    • 98603-84-0
    • HY-W020790
    • NS00123065
    • SialylLewisX
    • 3'-Sialyl-Lewis X
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2>3)-O-b-D-galactopyranosyl-(1>4)-O-[6-deoxy-a-L-galactopyranosyl-(1>3)]-2-(acetylamino)-2-deoxy- (9CI)
    • alpha-NeuNAc-(2>3)-beta-delta-Gal-(1>4)(a-L-Fuc-[1>3])-delta-GlcNAc
    • CHEMBL375586
    • Sialyl LeX
    • LAQPKDLYOBZWBT-NYLDSJSYSA-N
    • UNII-0PS35WG8U3
    • 3a(2)-Sialyl-Lewis X
    • DA-67580
    • MDL: MFCD00270073
    • インチ: InChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)54-25-16(33-10(3)38)27(47)51-14(7-36)23(25)53-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8?,11?,12-,13?,14?,15?,16?,17?,18-,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?/m1/s1
    • InChIKey: LAQPKDLYOBZWBT-UHFFFAOYSA-N
    • SMILES: CC1C(O)C(O)C(O)C(OC2C(NC(C)=O)C(OC(C2OC3C(O)C(OC4(C(O)=O)CC(O)C(NC(C)=O)C(O4)[C@H](O)[C@H](O)CO)C(O)C(O3)CO)CO)O)O1

計算された属性

  • 精确分子量: 820.29600
  • 同位素质量: 820.296086
  • 同位体原子数: 0
  • 水素結合ドナー数: 15
  • 氢键受体数量: 25
  • 重原子数量: 56
  • 回転可能化学結合数: 16
  • 複雑さ: 1320
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 20
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 8
  • Surface Charge: 0
  • トポロジー分子極性表面積: 411
  • XLogP3: -8.6

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: 157-161°C
  • Boiling Point: 1285.8±65.0 °C at 760 mmHg
  • フラッシュポイント: 731.4±34.3 °C
  • Refractive Index: 1.653
  • Solubility: Methanol (Slightly), Water (Slightly)
  • 稳定性: Store in freezer
  • PSA: 410.71000
  • LogP: -8.60340
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

Sialyl-Lewis X Security Information

Sialyl-Lewis X Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S915003-1mg
Sialyl Lewis X
98603-84-0
1mg
¥2,199.00 2022-09-28
SHENG KE LU SI SHENG WU JI SHU
sc-203261-1 mg
Sialyl Lewis x, Sodium Salt,
98603-84-0
1mg
¥2,813.00 2023-07-10
MedChemExpress
HY-W020790-1mg
Sialyl-Lewis X
98603-84-0 ≥96.0%
1mg
¥4200 2024-04-15
1PlusChem
1P01E7HM-1mg
SialylLewisX
98603-84-0
1mg
$270.00 2024-04-19
A2B Chem LLC
AX41706-2mg
SialylLewisX
98603-84-0
2mg
$273.00 2024-05-20
Ambeed
A1149897-5mg
(2S,4S,5R,6R)-5-Acetamido-2-(((2S,3R,4S,5S,6R)-2-(((2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)hexan-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
98603-84-0 99%
5mg
$938.0 2025-03-03
Aaron
AR01E7PY-10mg
SialylLewisX
98603-84-0 99%
10mg
$1319.00 2025-02-10
TRC
S410000-2mg
Sialyl Lewis X
98603-84-0
2mg
$356.00 2023-05-17
TRC
S410000-10mg
Sialyl Lewis X
98603-84-0
10mg
$ 1325.00 2023-09-06
Biosynth
OS04058-5 mg
3'-Sialyl Lewis X, sodium salt
98603-84-0
5mg
$440.90 2023-01-03

Sialyl-Lewis X 関連文献

Sialyl-Lewis Xに関する追加情報

Sialyl-Lewis X: A Comprehensive Overview

Sialyl-Lewis X, also known as sLex, is a glycan structure that plays a critical role in various biological processes. With the CAS number 98603-84-0, this compound has garnered significant attention in the fields of glycobiology, immunology, and cancer research due to its unique properties and functions.

The structure of Sialyl-Lewis X is characterized by a specific arrangement of sugars, including sialic acid, which is attached to a Lewis X determinant. This glycan is commonly found on the surface of cells and is involved in cell-cell interactions, immune regulation, and tumor progression. Recent studies have highlighted its role in modulating immune responses, particularly in the context of cancer immunotherapy.

One of the most exciting developments in Sialyl-Lewis X research is its potential as a therapeutic target. Scientists have discovered that sLex can influence the activity of natural killer (NK) cells and other immune cells, making it a promising candidate for immunomodulatory therapies. For instance, a 2023 study published in Nature Immunology demonstrated that targeting sLex could enhance the efficacy of checkpoint inhibitors in treating certain cancers.

In addition to its therapeutic potential, Sialyl-Lewis X has been implicated in various pathological conditions. For example, elevated levels of sLex have been observed in patients with chronic inflammatory diseases and autoimmune disorders. This suggests that understanding the mechanisms underlying sLex expression could lead to novel diagnostic tools and treatments for these conditions.

From a structural perspective, Sialyl-Lewis X serves as a binding site for selectins, which are proteins involved in leukocyte recruitment during inflammation. This interaction highlights the importance of sLex in immune cell trafficking and suggests that targeting this glycan could be an effective strategy for managing inflammatory diseases.

Recent advancements in glycomics technology have enabled researchers to study Sialyl-Lewis X with unprecedented precision. High-resolution mass spectrometry and advanced imaging techniques have provided new insights into the distribution and function of sLex in vivo. These tools are expected to further accelerate research into this fascinating glycan structure.

In conclusion, Sialyl-Lewis X is a multifaceted glycan with significant implications for human health and disease. Its role in immune regulation, cancer progression, and inflammation makes it an attractive target for both diagnostic and therapeutic applications. As research continues to uncover new aspects of sLex biology, we can anticipate groundbreaking discoveries that will shape the future of glycobiology and medicine.

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